molecular formula C9H12BrN B2870053 1-(3-bromophenyl)-N-methylethanamine CAS No. 118761-98-1

1-(3-bromophenyl)-N-methylethanamine

Cat. No. B2870053
CAS RN: 118761-98-1
M. Wt: 214.106
InChI Key: NKTLVOQJGRVLEB-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-methylethanamine (also known as 3-bromo-N-methylphenethylamine) is a synthetic compound that has become increasingly popular in the scientific research community due to its various applications in chemical synthesis and biological studies. This compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.

Scientific Research Applications

Synthesis and Analytical Techniques

  • The study of 3,4-methylenedioxyamphetamine (MDA) derivatives reveals the challenges in identifying and differentiating between structurally similar compounds due to their similar mass spectra. Tandem mass spectrometry (MS-MS) offers a solution by providing additional structural information, aiding in the unequivocal differentiation of regioisomeric compounds. This technique could be applicable for the analysis of "1-(3-bromophenyl)-N-methylethanamine" and its derivatives, highlighting the importance of advanced analytical methods in research involving complex organic compounds (Borth, Hänsel, Rösner, & Junge, 2000).

Pharmacokinetics and Metabolism

  • The study on pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats provides insights into how structural variations influence the absorption, clearance, distribution, and metabolism of pharmaceutical compounds. Such information is crucial for understanding the behavior of "1-(3-bromophenyl)-N-methylethanamine" in biological systems, guiding its potential therapeutic applications and safety profile (Di Wu, Zengrui Wu, Jun Yang, Vipin A. Nair, Duane D. Miller, & J. Dalton, 2006).

Materials Science and Luminescence

  • Research on 1,1-disubstituted 2,3,4,5-tetraphenylsiloles demonstrates the influence of molecular structure on photoluminescence and charge carrier transport properties. This highlights the potential application of "1-(3-bromophenyl)-N-methylethanamine" in materials science, particularly in the development of organic light-emitting diodes (LEDs) and other optoelectronic devices, given the right structural modifications (Yu, Yin, Liu, Chen, Xu, Sun, Ma, Zhan, Peng, Shuai, Tang, Zhu, & Fang, 2005).

Environmental Science

  • The investigation into abiotic methyl bromide formation from vegetation suggests that brominated organic compounds, similar to "1-(3-bromophenyl)-N-methylethanamine", could have environmental implications, particularly in terms of atmospheric chemistry and potential ozone depletion. This underscores the need for careful consideration of the environmental impact of brominated compounds in scientific research and their broader applications (Wishkerman, Gebhardt, McRoberts, Hamilton, Jonathan Williams, & Keppler, 2008).

Mechanism of Action

Target of Action

A structurally similar compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to target the mitogen-activated protein kinase 10 . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, revealed that the maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These findings may provide some insight into the ADME properties of 1-(3-bromophenyl)-N-methylethanamine, but direct studies on this compound are needed for confirmation.

properties

IUPAC Name

1-(3-bromophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTLVOQJGRVLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-N-methylethanamine

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